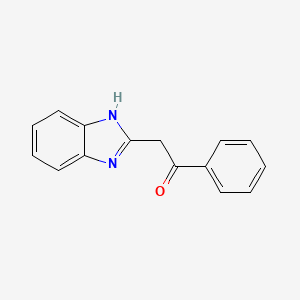

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

説明

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone is a member of the class of benzimidazoles . It is a compound that has a role as a geroprotector . It is a member of benzimidazoles, a substituted aniline, and a primary arylamine .

Synthesis Analysis

The synthesis of this compound involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .

Molecular Structure Analysis

The molecular structure of this compound was confirmed on the basis of FT-IR, UV–Vis, 1 H-, 13 C–NMR, inductively coupled plasma and elemental analyses (C, H, and N) .

Chemical Reactions Analysis

The chemical reactions of this compound involve the interaction with sequence-specific DNA . The binding constant (K), toxicity (S%) and thermodynamic parameters, i.e., Gibbs free energy (ΔG°) of 2-Bip-DNA complexes were evaluated .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .

科学的研究の応用

DNA Interaction and Cellular Staining

One significant application of benzimidazole derivatives is their interaction with DNA and their use in cellular staining. Hoechst 33258, a related synthetic dye, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it invaluable for fluorescent DNA staining, which is crucial in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Beyond staining, Hoechst analogues are also explored for their radioprotective and topoisomerase inhibitory activities, indicating their potential in rational drug design and as models for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Complexes

The chemistry of benzimidazole derivatives, especially those involving pyridine and benzthiazol, is another area of interest. These compounds demonstrate a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their complex formation abilities suggest potential for further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

In pharmacology, benzazoles and their derivatives exhibit a variety of biological activities, with some still in clinical use. The diversity of activities includes cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, highlighting the therapeutic potential of 2-guanidinobenzazoles as potential therapeutic agents. These studies emphasize the importance of synthetic chemistry in developing compounds with modified biological activities (Rosales-Hernández et al., 2022).

Synthetic Methodologies

The development of synthetic methodologies for related compounds, such as 6H-benzo[c]chromen-6-ones, which have considerable pharmacological importance, also represents an important research area. These compounds are core structures in many secondary metabolites and the synthetic procedures reviewed highlight the need for efficient and straightforward methods to access these compounds, underscoring their pharmacological significance (Mazimba, 2016).

Biological and Pharmacological Properties

Moreover, benzimidazole fungicides and their mechanism of action offer insights into their biological impact. As specific inhibitors of microtubule assembly, these compounds act by binding to tubulin, playing a critical role in fungal cell biology and molecular genetics. This research aids in understanding microtubule organization and function, with implications for agriculture and medicine (Davidse, 1986).

作用機序

将来の方向性

The future directions for 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone could involve further investigation of its effects on DNA and its potential use as a new DNA hybridization indicator due to its distinct effects on ssDNA and dsDNA . Additionally, it could be used as a drug molecule for its DNA effect .

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIEDFLBXSKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325416 | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66838-69-5 | |

| Record name | 66838-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)